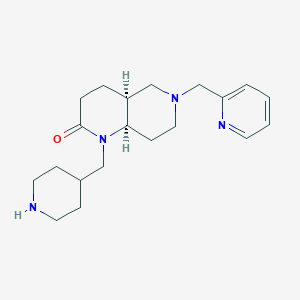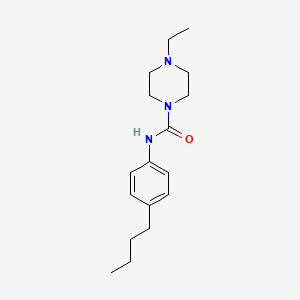![molecular formula C16H19F2N3O2 B5405949 N-cyclopropyl-2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5405949.png)
N-cyclopropyl-2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide, commonly known as DAA-1106, is a small molecule that belongs to the family of piperazine derivatives. It is a selective agonist of the sphingosine-1-phosphate subtype 1 receptor (S1P1R), which is a G-protein-coupled receptor that plays a crucial role in the regulation of immune cell trafficking. S1P1R agonists have been shown to have therapeutic potential in a variety of autoimmune and inflammatory diseases, including multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease.
Mecanismo De Acción
DAA-1106 exerts its therapeutic effects by selectively activating the N-cyclopropyl-2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide, which is expressed on the surface of immune cells, including T cells and B cells. Activation of this compound by DAA-1106 leads to the internalization of the receptor, which results in the sequestration of immune cells in lymph nodes and other secondary lymphoid organs. This prevents the migration of immune cells to sites of inflammation, thereby reducing inflammation and tissue damage.
Biochemical and Physiological Effects:
DAA-1106 has been shown to have a number of biochemical and physiological effects. In addition to its effects on immune cell trafficking, DAA-1106 has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of DAA-1106 is its high selectivity for the N-cyclopropyl-2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide, which reduces the risk of off-target effects. Another advantage is its ability to cross the blood-brain barrier, which makes it a promising candidate for the treatment of neurological disorders. However, one limitation of DAA-1106 is its relatively short half-life, which may require frequent dosing in clinical applications.
Direcciones Futuras
There are several potential future directions for research on DAA-1106. One area of interest is the development of more potent and selective N-cyclopropyl-2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide agonists. Another area of interest is the investigation of the potential therapeutic applications of DAA-1106 in other neurological disorders, such as Parkinson's disease and Huntington's disease. Finally, the development of novel drug delivery systems for DAA-1106 may improve its pharmacokinetic properties and increase its efficacy.
Métodos De Síntesis
The synthesis of DAA-1106 involves a multistep process that begins with the reaction of 3,4-difluorobenzylamine with ethyl 2-bromoacetate to form the corresponding ester. This ester is then converted to the piperazine derivative by reaction with cyclopropylamine. The final step involves the deprotection of the amide group using trifluoroacetic acid to yield the desired compound.
Aplicaciones Científicas De Investigación
DAA-1106 has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases. In preclinical studies, it has been shown to be effective in reducing disease severity in animal models of multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease. In addition, DAA-1106 has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Propiedades
IUPAC Name |
N-cyclopropyl-2-[1-[(3,4-difluorophenyl)methyl]-3-oxopiperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2N3O2/c17-12-4-1-10(7-13(12)18)9-21-6-5-19-16(23)14(21)8-15(22)20-11-2-3-11/h1,4,7,11,14H,2-3,5-6,8-9H2,(H,19,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIFYDYRWOLGLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2C(=O)NCCN2CC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-chloro-4-ethoxybenzoyl)-1-[2-(diethylamino)ethyl]-5-(2-furyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5405875.png)
![5-(2,3-dimethoxyphenyl)-3-[2-(2,3-dimethoxyphenyl)vinyl]-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole](/img/structure/B5405918.png)
![5-amino-N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5405921.png)

![4-[(5-tert-butyl-2-methoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B5405944.png)
![6-tert-butyl-4-[3-(methoxymethyl)-1-pyrrolidinyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5405954.png)

![1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B5405965.png)
![N-(4-chlorophenyl)-N'-[3-(2-ethyl-1-piperidinyl)propyl]urea](/img/structure/B5405969.png)

![7-({2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}carbonyl)pyrazolo[1,5-a]pyridine](/img/structure/B5405981.png)
![7-(1,3-benzothiazol-2-ylmethyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5405985.png)
![5-methyl-N-[4-(4-morpholinyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5405987.png)
